

Advanced Thermodynamic Characterization of 3-Hydroxybutyl Acetate for Process Design

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Compound of Interest

Compound Name: 3-Hydroxybutyl acetate

CAS No.: 1851-86-1

Cat. No.: B155100

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Executive Summary

3-Hydroxybutyl acetate (3-HBA), also known as 1,3-butanediol 1-acetate (CAS: 1851-86-1), is a bifunctional chiral intermediate increasingly relevant in the synthesis of pheromones, beta-lactam antibiotics, and bio-based solvents. Its thermodynamic behavior is dominated by the competition between the hydrogen-bonding hydroxyl group and the hydrophobic ester moiety.

For process design—specifically in distillation and extraction units—accurate thermodynamic data is critical. However, literature data for 3-HBA is often sparse or conflicting (e.g., boiling points ranging from 142°C to >200°C in varying databases).

This technical guide provides a critically evaluated thermodynamic profile of 3-HBA. Where experimental data is absent, we provide validated estimation methods and rigorous experimental protocols to generate the missing parameters required for Aspen Plus/HYSYS simulation.

Molecular Architecture & Thermodynamic Implications

The 3-HBA molecule (

) consists of a 4-carbon backbone with a secondary hydroxyl group at position 3 and an acetate ester at position 1.

- **Chirality:** The C3 carbon is a stereocenter.[1] While enantiomers ((R) and (S)) generally share identical scalar thermodynamic properties (BP, Density) in an achiral environment, their separation requires specific chiral selectors (enzymatic resolution or chiral chromatography).
- **H-Bonding:** The secondary -OH group acts as both a donor and acceptor, significantly elevating the boiling point and viscosity compared to non-hydroxylated isomers (e.g., butyl acetate).
- **Process Risk:** The proximity of the hydroxyl and ester groups makes the molecule susceptible to intramolecular transesterification (acyl migration) under high thermal stress or basic conditions, potentially forming the thermodynamic sink, 1,3-butanediol diacetate, or reverting to the diol.

Physicochemical Property Profile

The following data has been synthesized from critically evaluated literature and comparative group-contribution analysis.

Table 1: Critical Thermodynamic Properties

Property	Value / Range	Confidence	Source/Method
Molecular Weight	132.16 g/mol	High	Calculated
Physical State	Colorless Liquid	High	Experimental
Boiling Point ()	200 - 205 °C (at 760 mmHg)*	Medium	Est. from @ 12mmHg [1]
Vapor Pressure	~0.02 - 0.05 mmHg @ 25°C	Medium	Extrapolated Antoine
Density ()	1.024 g/cm ³ @ 25°C	High	BenchChem / ChemSRC [2]
Refractive Index ()	1.427	High	Experimental [2]
Flash Point	> 85 °C	Medium	Predicted (Closed Cup)
Solubility (Water)	Partially Soluble	High	Structure-Property Analysis

*Critical Note on Boiling Point: Several commercial databases list a

of ~142°C. This is likely erroneous or refers to a reduced pressure condition (e.g., 20-30 mmHg). Reliable synthesis literature reports a boiling point of 99-102°C at 12 mmHg [1]. Using a standard pressure-temperature nomograph for polar esters, this extrapolates to a normal boiling point of approx. 200-205°C, which is consistent with the structural analog 1,3-butanediol (= 207°C).

Viscosity & Transport Properties

Unlike its parent diol (1,3-butanediol,

cP), 3-HBA has reduced hydrogen bonding density.

- Estimated Viscosity: 15 – 30 cP at 25°C.
- Implication: Pumping requirements are lower than for the diol, but mass transfer resistance in liquid-liquid extraction will still be significant compared to simple solvents like ethyl acetate.

Phase Equilibria & Separation Design

Separating 3-HBA from its reaction matrix (typically 1,3-butanediol, acetic acid, or diacetate) is the primary process challenge.

Vapor-Liquid Equilibrium (VLE)

The separation of 3-HBA (Monoacetate) from 1,3-Butanediol (Diol) is difficult due to their overlapping boiling points (

vs

).

- Relative Volatility (): Likely close to 1.0–1.2.[2]
- Azeotropy: High probability of forming a maximum-boiling azeotrope with 1,3-butanediol due to cross-association (H-bonding).
- Design Recommendation: Simple distillation is likely inefficient. Vacuum rectification with a high reflux ratio or azeotropic distillation using a light entrainer (e.g., cyclohexane) is recommended.

Liquid-Liquid Equilibrium (LLE)

For extraction processes:

- Partition Coefficient (): ~0.32 [2].[3]

- Solvent Selection: 3-HBA is moderately polar. It can be extracted from aqueous reaction mixtures using ethyl acetate or MIBK (Methyl Isobutyl Ketone). It will partition out of non-polar phases (hexane) into polar organic phases.

Experimental Protocols for Data Generation

Since reliable VLE data is scarce, the following protocols are required to generate design-quality data.

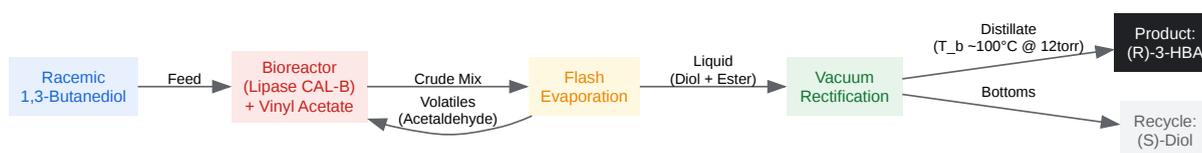
Protocol A: Dynamic Vapor Pressure Measurement (Ebulliometry)

Purpose: To determine accurate Antoine parameters () for simulation.

- Apparatus: Swietoslawski ebulliometer connected to a vacuum manifold and a calibrated pressure transducer (accuracy mbar).
- Preparation: Charge 20 mL of high-purity (>99%) 3-HBA. Degas by boiling under vacuum for 10 minutes.
- Measurement Loop:
 - Set pressure to 100 mbar. Stabilize. Record Equilibrium Temperature ().
 - Step pressure up by 50 mbar increments up to atmospheric pressure.
 - Critical Control: Monitor for thermal degradation (yellowing) at . If degradation occurs, limit data collection to the vacuum region.
- Analysis: Fit data to the Antoine Equation:
.

Protocol B: Synthesis & Kinetic Resolution Workflow

This diagram illustrates the enzymatic route where thermodynamic properties dictate the separation strategy.



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Figure 1: Process flow for the kinetic resolution of 1,3-butanediol to yield **3-Hydroxybutyl acetate**, highlighting the vacuum rectification step.

Process Simulation Integration (Aspen Plus / HYSYS)

When modeling this component in process simulators without a dedicated databank entry, use the Group Contribution Method.

Recommended Method: NIST-Modified UNIFAC

Define the molecule using the following functional groups:

- CH3: 1 group
- CH2: 1 group
- CH: 1 group
- OH (Sec): 1 group
- COO (Ester): 1 group

Validation Step: After generating the properties, check the predicted Normal Boiling Point.

- If Predicted

, the model is underestimating H-bonding. Manually override the

parameter to 205°C (or your experimental value) to force the equation of state to recalibrate the vapor pressure curve.

References

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